molecular formula C12H12F3N3 B14772234 2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine

2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B14772234
M. Wt: 255.24 g/mol
InChI Key: FMUWHMDVYHNIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form 4-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the pyrazole derivative is subjected to reductive amination with ethylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the combination of the trifluoromethyl group, pyrazole ring, and ethanamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]pyrazol-1-yl]ethanamine

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)11-3-1-9(2-4-11)10-7-17-18(8-10)6-5-16/h1-4,7-8H,5-6,16H2

InChI Key

FMUWHMDVYHNIHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CCN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.